(R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid

Catalog No.
S768088
CAS No.
915971-32-3
M.F
C10H10O4
M. Wt
194.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid

CAS Number

915971-32-3

Product Name

(R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid

IUPAC Name

(2R)-2-(2-acetylphenyl)-2-hydroxyacetic acid

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c1-6(11)7-4-2-3-5-8(7)9(12)10(13)14/h2-5,9,12H,1H3,(H,13,14)/t9-/m1/s1

InChI Key

YCCSWLJUVZBEAS-SECBINFHSA-N

SMILES

CC(=O)C1=CC=CC=C1C(C(=O)O)O

Canonical SMILES

CC(=O)C1=CC=CC=C1C(C(=O)O)O

Isomeric SMILES

CC(=O)C1=CC=CC=C1[C@H](C(=O)O)O

Chemical Biology

Application Summary: In chemical biology, ®-2-(2-Acetylphenyl)-2-hydroxyacetic acid is utilized in the study of dynamic covalent chemistry (DCvC), particularly in reversible click reactions . These reactions are pivotal for creating high-affinity drug molecules and understanding molecular recognition processes.

Methods and Procedures: The compound is involved in boronic acid-mediated cis-diol conjugation reactions. The experimental setup typically includes pH-controlled environments to observe the kinetics of the reactions and the stability of the conjugates formed.

Results and Outcomes: The outcomes highlight the compound’s role in capturing endogenous nucleophiles, which is crucial for high-affinity drug discovery. The reactions exhibit high thermodynamic stability while remaining kinetically labile, making them suitable for bioconjugate applications .

Supramolecular Chemistry

Application Summary: Supramolecular chemistry explores the use of ®-2-(2-Acetylphenyl)-2-hydroxyacetic acid in the formation of complex structures through non-covalent bonds . This field leverages the reversible nature of click chemistry to develop new materials and sensors.

Methods and Procedures: The focus is on the spontaneous reversibility of the click reactions. Researchers employ spectroscopic methods to analyze the self-assembly and disassembly of the molecular structures.

Results and Outcomes: Studies have shown that the compound can form stable, yet reversible, complexes, which are essential for the development of responsive materials that can adapt to environmental changes .

Biomedical Devices

Application Summary: In the development of biomedical devices, ®-2-(2-Acetylphenyl)-2-hydroxyacetic acid is researched for its potential in creating stimuli-responsive surfaces . These surfaces can interact with biological systems in a controlled manner.

Methods and Procedures: The compound is used to coat surfaces, where its interaction with biological molecules can be monitored through various bioassays and imaging techniques.

Results and Outcomes: The acid has shown promise in enhancing the biocompatibility of devices and allowing for the dynamic control of biological interactions at the device interface .

Material Chemistry

Application Summary: Material chemistry utilizes ®-2-(2-Acetylphenyl)-2-hydroxyacetic acid in the synthesis of smart materials. These materials can change their properties in response to external stimuli .

Methods and Procedures: Researchers synthesize polymers and composites incorporating the compound, testing their responsiveness to changes in pH, temperature, and light.

Results and Outcomes: The incorporation of the compound has led to materials with tunable properties, such as self-healing abilities and environmental adaptability .

Drug Delivery

Application Summary: The compound’s role in drug delivery focuses on its ability to form reversible bonds, making it a candidate for controlled release systems .

Methods and Procedures: Encapsulation techniques are used to incorporate the compound into drug delivery vehicles. Release profiles are then studied under simulated physiological conditions.

Results and Outcomes: The studies indicate that the compound can effectively control the release rate of therapeutic agents, offering potential for targeted and sustained drug delivery .

Smart Material Innovation

Application Summary: Smart material innovation involves the use of ®-2-(2-Acetylphenyl)-2-hydroxyacetic acid in the development of materials that can respond intelligently to environmental cues .

Methods and Procedures: The compound is integrated into composite materials, and its effect on the material’s properties, such as conductivity and mechanical strength, is assessed.

Results and Outcomes: Research has demonstrated that materials containing the compound exhibit enhanced performance, including improved responsiveness to stimuli and greater durability .

Medicinal Chemistry

Application Summary: In medicinal chemistry, this compound is explored for its potential in the synthesis of new pharmaceutical agents. Its unique structural features make it a valuable scaffold for drug design .

Methods and Procedures: The compound is used as a building block in multi-step synthesis reactions. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to characterize the intermediates and final products.

Results and Outcomes: The research has led to the development of novel compounds with promising biological activity, which are currently undergoing further pharmacological evaluations .

Analytical Chemistry

Application Summary: Analytical chemistry utilizes ®-2-(2-Acetylphenyl)-2-hydroxyacetic acid in the development of new analytical methods for detecting biological molecules .

Methods and Procedures: The compound’s reactivity is harnessed in chromatographic techniques to separate and identify various biomolecules. It acts as a derivatization agent that enhances the detection sensitivity.

Results and Outcomes: The use of this compound has improved the limits of detection and quantification for several analytes, contributing to more accurate and sensitive analytical methods .

Environmental Chemistry

Application Summary: Environmental chemistry research investigates the compound’s role in the degradation of pollutants. It serves as a catalyst in advanced oxidation processes .

Methods and Procedures: The compound is tested in various environmental matrices to assess its catalytic efficiency in breaking down complex organic pollutants.

Results and Outcomes: Studies have shown that it can significantly enhance the rate of pollutant degradation, offering a potential solution for environmental remediation .

Polymer Science

Application Summary: Polymer science explores the incorporation of ®-2-(2-Acetylphenyl)-2-hydroxyacetic acid into polymers to impart unique physical properties .

Methods and Procedures: The compound is copolymerized with other monomers, and the resulting polymers are tested for their thermal, mechanical, and optical properties.

Results and Outcomes: The research has yielded polymers with improved performance characteristics, such as increased thermal stability and enhanced mechanical strength .

Catalysis

Application Summary: Catalysis research focuses on the use of ®-2-(2-Acetylphenyl)-2-hydroxyacetic acid as a ligand in metal-catalyzed reactions .

Methods and Procedures: The compound is coordinated with transition metals, and the catalytic activity is evaluated in various organic transformations.

Results and Outcomes: The ligand-metal complexes have demonstrated increased catalytic efficiency and selectivity in several key synthetic reactions .

Nanotechnology

Application Summary: Nanotechnology leverages the compound in the synthesis of nanoparticles with specific functionalities .

Methods and Procedures: The compound is used to stabilize and functionalize the surface of nanoparticles, which are then characterized using techniques like TEM and XRD.

Results and Outcomes: The functionalized nanoparticles exhibit unique properties, such as targeted drug delivery capabilities and enhanced imaging contrast for biomedical applications .

(R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid, also known as RAPHAA, is a chiral organic compound characterized by the presence of both a hydroxyl group and an acetyl group attached to a phenyl ring. Its molecular formula is C₁₀H₁₀O₄, and it has a melting point ranging from 97°C to 99°C. This compound is significant in organic chemistry due to its versatile reactivity and its role as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals .

  • Oxidation: It can be oxidized to form 2-(2-Acetylphenyl)-2-oxoacetic acid or 2-(2-Acetylphenyl)acetic acid.
  • Reduction: The compound can be reduced to yield 2-(2-Hydroxyphenyl)-2-hydroxyacetic acid.
  • Substitution: It can react with various electrophiles, resulting in different substituted phenyl derivatives depending on the nature of the substituent used .

The biological activity of (R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid is under investigation for its potential therapeutic effects. The compound's structure allows it to interact with specific enzymes and receptors, which may lead to various biochemical effects, including inhibition or activation of metabolic pathways. Its unique chiral nature enhances its specificity in biological interactions, making it a candidate for further pharmacological studies .

The synthesis of (R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid typically involves:

  • Enantioselective Addition: The introduction of an acetyl group to a phenyl ring followed by the addition of a hydroxyl group.
  • Asymmetric Reduction: One common method includes the asymmetric reduction of 2-(2-Acetylphenyl)-2-oxoacetic acid using chiral catalysts. Solvents like ethanol or methanol are often employed under controlled temperatures ranging from 0°C to room temperature.
  • Industrial Production: In industrial settings, large-scale catalytic hydrogenation processes are utilized to ensure high yields and enantiomeric purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are common .

(R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid has diverse applications across various fields:

  • Medicinal Chemistry: It is explored as a building block for new pharmaceutical agents due to its unique structural features.
  • Dynamic Covalent Chemistry: The compound plays a role in the study of materials that change properties in response to environmental stimuli.
  • Drug Delivery Systems: Its ability to form reversible bonds makes it suitable for controlled drug release applications.
  • Analytical Chemistry: It is used as a derivatization agent in chromatographic techniques to enhance the detection sensitivity of biological molecules.
  • Environmental Chemistry: The compound serves as a catalyst in advanced oxidation processes for pollutant degradation .

Research on (R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid focuses on its interactions with biological targets, particularly enzymes and receptors. Studies indicate that the hydroxyl and acetyl groups are crucial for binding, influencing various biochemical pathways. The compound's potential as an inhibitor or activator in metabolic processes is being actively investigated .

Several compounds share structural similarities with (R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid, each exhibiting unique properties:

Compound NameDescription
(S)-2-(2-Acetylphenyl)-2-hydroxyacetic acidEnantiomer of (R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid with different biological activity.
2-(2-Acetylphenyl)acetic acidLacks the hydroxyl group, leading to different reactivity and applications.
2-(2-Hydroxyphenyl)-2-hydroxyacetic acidContains two hydroxyl groups but differs structurally from (R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid.

The uniqueness of (R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid lies in its chiral nature and the combination of both hydroxyl and acetyl groups, which facilitate specific interactions with biological targets and enhance its utility as an intermediate in synthesizing enantiomerically pure compounds .

XLogP3

0.5

Wikipedia

(2R)-(2-Acetylphenyl)(hydroxy)acetic acid

Dates

Last modified: 08-15-2023

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